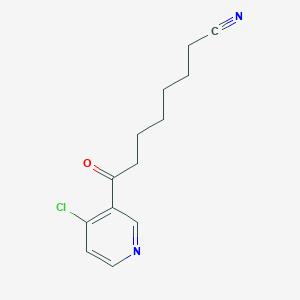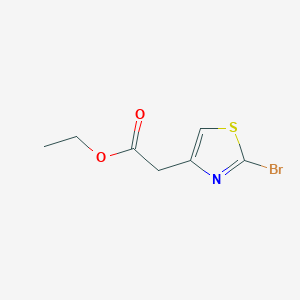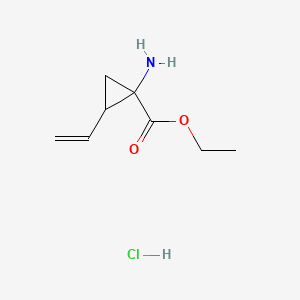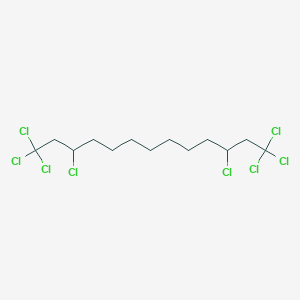
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile
Overview
Description
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile, also known as 4-Chloro-3-pyridyl-8-oxooctanenitrile, is a synthetic organic compound that has been the subject of numerous scientific research studies. It is a small molecule, with a molecular weight of about 180 g/mol, and is composed of a nitrogen-containing ring and an octanenitrile group. It has been investigated for its potential applications in synthetic organic chemistry and as a building block for pharmaceuticals, biochemicals, and other compounds.
Scientific Research Applications
Alzheimer's Disease Research
6-Chloro-pyridonepezils, chloropyridine-donepezil hybrids, have been designed for Alzheimer's disease treatment. These compounds, including chloropyridines, are effective cholinesterase inhibitors, with some showing potent inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). Notably, 6-chloro-pyridonepezil8 is 625-fold more selective for hAChE than hBuChE, making it a promising candidate for Alzheimer's therapy (Samadi et al., 2013).
Synthesis of New Derivatives
5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, prepared from reactions involving chloropyridine derivatives, have been used to synthesize new derivatives with diverse groups like amino, alkylthio, amido, etc. This demonstrates the versatility of chloropyridines in creating a wide range of chemical compounds (Chang et al., 2003).
Crown-Type Compounds Synthesis
New crown-type compounds incorporating chloropyridine units have been synthesized, showing potential for various applications. These compounds, such as those containing 4-pyrone units, have been created through specific reactions and characterized for their unique properties (Löwe et al., 1997).
Antihypertensive Activity
Chloropyridine derivatives have been explored in the synthesis of compounds like 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which show potent antihypertensive activity. These compounds have been tested for their effectiveness in treating hypertension, with some showing promising results (Bergmann & Gericke, 1990).
Multielectron Reduction and Oxidation
Chloropyridine-based compounds have been utilized in studies exploring electron-transfer capacity. These studies are crucial in understanding the redox behavior of these compounds, which can have significant implications in fields like electrochemistry and materials science (Kaim et al., 2002).
Metal Complexes Synthesis
Chloropyridine derivatives have been involved in the synthesis of metal complexes. These complexes, formed with metals like titanium, vanadium, and iron, highlight the potential of chloropyridines in coordination chemistry and their applications in catalysis and materials science (Masaguer & Mendiola, 1985).
Hydrogen Bond Studies
Research on structurally symmetrical intermolecular hydrogen bonds, involving compounds with pyridyl groups, provides insight into the steric conditions and polarizability of these bonds. This research is crucial in understanding molecular interactions and designing molecules with specific properties (Brzeziński & Zundel, 1980).
Water Oxidation Catalysts
Chloropyridine derivatives have been used in the synthesis of Ru complexes for water oxidation. This highlights the potential of these compounds in catalysis, particularly in energy-related applications like water splitting (Zong & Thummel, 2005).
properties
IUPAC Name |
8-(4-chloropyridin-3-yl)-8-oxooctanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-12-7-9-16-10-11(12)13(17)6-4-2-1-3-5-8-15/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIGUWRQNRQJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)CCCCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700279 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile | |
CAS RN |
890100-92-2 | |
| Record name | 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















